

Application Notes and Protocols for Cell-Based Screening of JNJ-18038683

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Compound of Interest

Compound Name: JNJ-18038683

Cat. No.: B1244105

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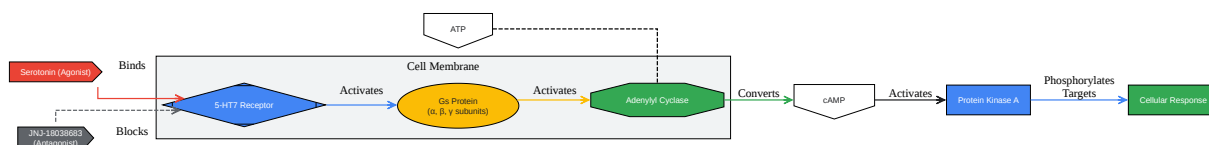
Introduction

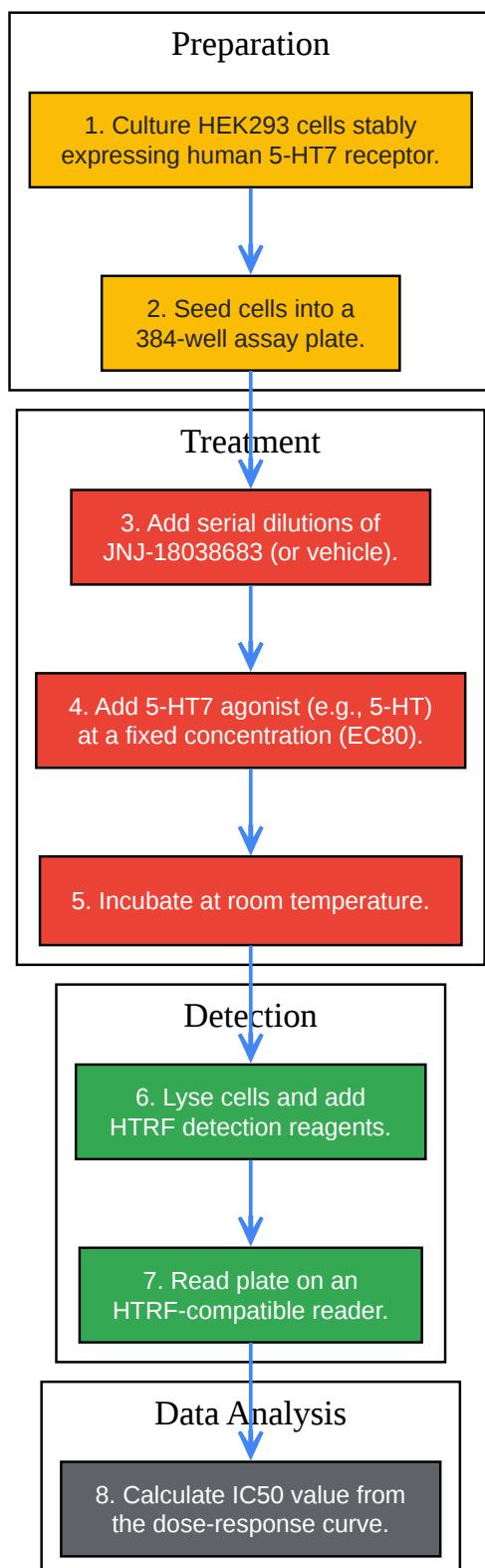
JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine 7 (5-HT₇) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of central nervous system functions, including mood, cognition, and sleep.[1] The 5-HT₇ receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Therefore, a cell-based assay measuring the inhibition of agonist-induced cAMP production is a robust and reliable method for screening and characterizing antagonists like **JNJ-18038683**.

These application notes provide a detailed protocol for a cell-based assay designed to determine the potency of **JNJ-18038683** in inhibiting the 5-HT₇ receptor. The protocol utilizes Human Embryonic Kidney 293 (HEK293) cells stably expressing the human 5-HT₇ receptor and a Homogeneous Time-Resolved Fluorescence (HTRF) assay for the sensitive detection of cAMP.

Signaling Pathway of the 5-HT₇ Receptor

The activation of the 5-HT₇ receptor by its endogenous ligand, serotonin (5-HT), initiates a signaling cascade that serves as the basis for the screening assay.





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References

- 1. JNJ-18038683 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
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